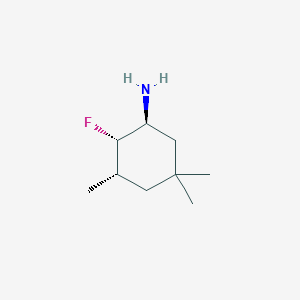
(1S,2S,3S)-2-fluoro-3,5,5-trimethylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,3S)-2-fluoro-3,5,5-trimethylcyclohexan-1-amine is a chiral amine compound with a unique structure characterized by the presence of a fluorine atom and three methyl groups on a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S)-2-fluoro-3,5,5-trimethylcyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amine Introduction: The amine group is introduced through reductive amination, using reagents like sodium cyanoborohydride or lithium aluminum hydride.
Chiral Resolution: The final step involves chiral resolution to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3S)-2-fluoro-3,5,5-trimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiols.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or thiols derivatives.
Scientific Research Applications
(1S,2S,3S)-2-fluoro-3,5,5-trimethylcyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2S,3S)-2-fluoro-3,5,5-trimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to effective inhibition or activation of the target. The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,3R)-2-fluoro-3,5,5-trimethylcyclohexan-1-amine: A stereoisomer with different spatial arrangement.
2-fluoro-3,5,5-trimethylcyclohexan-1-amine: Lacks the specific stereochemistry.
3,5,5-trimethylcyclohexan-1-amine: Lacks the fluorine atom.
Uniqueness
(1S,2S,3S)-2-fluoro-3,5,5-trimethylcyclohexan-1-amine is unique due to its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H18FN |
|---|---|
Molecular Weight |
159.24 g/mol |
IUPAC Name |
(1S,2S,3S)-2-fluoro-3,5,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H18FN/c1-6-4-9(2,3)5-7(11)8(6)10/h6-8H,4-5,11H2,1-3H3/t6-,7-,8-/m0/s1 |
InChI Key |
ANZOWCAXIUXQAB-FXQIFTODSA-N |
Isomeric SMILES |
C[C@H]1CC(C[C@@H]([C@H]1F)N)(C)C |
Canonical SMILES |
CC1CC(CC(C1F)N)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















